2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one
Description
2-(2-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core linked via a 2-oxoethyl chain to a piperazine ring substituted at the 4-position with a 1,1-dioxidotetrahydrothiophen-3-yl group. The phthalazinone moiety is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and DNA repair modulation .
Properties
IUPAC Name |
2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c23-17(12-22-18(24)16-4-2-1-3-14(16)11-19-22)21-8-6-20(7-9-21)15-5-10-27(25,26)13-15/h1-4,11,15H,5-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSWDODMLDVIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the Tetrahydrothiophene Moiety: This can be done through oxidation reactions to introduce the sulfone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrothiophene moiety.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the phthalazinone or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene moiety would yield a sulfone derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific diseases or conditions.
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula C₁₉H₂₁N₃O₄S.
Substituent Effects on Bioactivity
- Sulfonyl vs. Sulfone Groups : The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group provides a cyclic sulfone, which may confer better metabolic stability compared to the linear phenylsulfonyl group in Compound D1 . Sulfones are less prone to enzymatic degradation than sulfonamides, a critical factor in drug design.
- Fluorophenyl vs.
Crystallographic and Conformational Insights
The pyridazinone derivative in (C₂₆H₂₈FN₅O₃) crystallizes in a triclinic system (space group P1), with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å. This suggests a compact, planar conformation stabilized by intramolecular hydrogen bonding, a feature shared with phthalazinone analogs but modulated by the morpholino substituent . In contrast, the target compound’s tetrahydrothiophene dioxide group may induce steric hindrance, altering binding pocket interactions.
Pharmacological Potential
While pharmacological data for the target compound is absent in the provided evidence, structural analogs suggest therapeutic relevance:
- PARP Inhibition: Compounds like D1 and D2 are olaparib analogs targeting poly(ADP-ribose) polymerase (PARP), critical in cancer therapy . The target compound’s phthalazinone core aligns with this activity.
- Kinase Modulation: Pyridazinone derivatives in and exhibit kinase inhibitory profiles due to their planar heterocyclic cores.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
